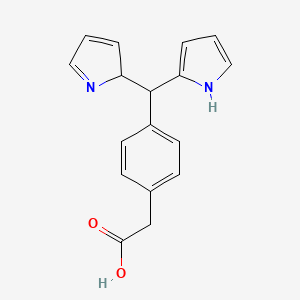

5-(4-Carboxymethylphenyl)dipyrromethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

2-[4-[1H-pyrrol-2-yl(2H-pyrrol-2-yl)methyl]phenyl]acetic acid |

InChI |

InChI=1S/C17H16N2O2/c20-16(21)11-12-5-7-13(8-6-12)17(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,14,17,19H,11H2,(H,20,21) |

InChI Key |

IZOSIJHUAIOFPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(N=C1)C(C2=CC=C(C=C2)CC(=O)O)C3=CC=CN3 |

Origin of Product |

United States |

The Strategic Role of 5 4 Carboxymethylphenyl Dipyrromethane As a Key Synthetic Intermediate

In the intricate field of organic synthesis, 5-(4-Carboxymethylphenyl)dipyrromethane is highly valued as a key synthetic intermediate. Its molecular architecture, featuring two pyrrole (B145914) rings linked by a methylene (B1212753) bridge to a phenyl group bearing a carboxymethyl substituent, makes it an ideal precursor for the construction of asymmetrically substituted macrocycles.

The synthesis of 5-substituted dipyrromethanes, including the carboxymethylphenyl variant, is typically achieved through an acid-catalyzed condensation reaction between an aldehyde and an excess of pyrrole. This foundational reaction, often referred to as the Lindsey synthesis of dipyrromethanes, is a cornerstone of pyrrole chemistry. In the case of this compound, the precursor aldehyde would be 4-carboxymethylbenzaldehyde. To prevent unwanted side reactions, the carboxylic acid functionality may be protected as a methyl ester (methyl 4-formylbenzoate) during the dipyrromethane synthesis, followed by hydrolysis to yield the final product. The use of a large excess of pyrrole is crucial to maximize the formation of the dipyrromethane and minimize the production of higher-order polypyrrolic oligomers. nih.govorgsyn.org

The strategic importance of this intermediate lies in its bifunctional nature. The two pyrrole units provide the necessary framework for building the larger macrocyclic structure of a porphyrin, while the carboxymethylphenyl group introduces a functional handle. This "handle" can be used to attach the resulting porphyrin to other molecules, surfaces, or polymers, allowing for the creation of more complex and functional materials.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Aromatic Aldehyde and Pyrrole | Forms the dipyrromethane structure. | nih.gov |

| Pyrrole to Aldehyde Ratio | Large excess (e.g., 15:1 to 50:1) | Maximizes dipyrromethane yield and minimizes polymerization. | nih.gov |

| Catalyst | Acid catalyst (e.g., TFA, BF3·OEt2) | Facilitates the electrophilic substitution of pyrrole onto the aldehyde. | nih.govresearchgate.net |

| Solvent | Often, excess pyrrole serves as the solvent; otherwise, a non-coordinating solvent like dichloromethane (B109758) is used. | Provides a medium for the reaction. | nih.gov |

| Temperature | Room temperature | Mild conditions are generally sufficient for the reaction to proceed. | nih.gov |

Foundational Importance in Porphyrin and Pyrrolic Macrocycle Chemistry

The primary and most significant application of 5-(4-Carboxymethylphenyl)dipyrromethane is in the synthesis of porphyrins and related pyrrolic macrocycles. Porphyrins are a class of intensely colored, aromatic macrocycles that play vital roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll (B73375) in plants. Synthetic porphyrins are investigated for a vast array of applications due to their unique electronic, optical, and catalytic properties.

This compound is particularly crucial for the synthesis of asymmetrically substituted porphyrins, specifically those of the A3B type. In this nomenclature, 'A' and 'B' represent different meso-substituents on the porphyrin ring. The synthesis of such a porphyrin typically involves the condensation of the dipyrromethane (which will form the 'B' part of the A3B porphyrin) with a suitable aldehyde (which will form the 'A' parts). nih.gov This method provides a rational and controlled approach to creating porphyrins with specific functionalities at defined positions, which is often difficult to achieve through mixed-aldehyde condensations that can result in a statistical mixture of products requiring tedious purification. nih.gov

The carboxymethyl group on the phenyl ring of the dipyrromethane imparts several advantageous properties to the resulting porphyrin. It can enhance the solubility of the porphyrin in certain solvents and provides a reactive site for further chemical modifications. For instance, the carboxylic acid can be converted into an amide, ester, or other functional groups, allowing the porphyrin to be covalently linked to biological molecules, polymers, or solid supports.

| Porphyrin Type | Description | Synthetic Utility of Dipyrromethane | Reference |

|---|---|---|---|

| A4 | Four identical meso-substituents. | Not typically synthesized from a pre-formed dipyrromethane. | nih.gov |

| A3B | Three identical meso-substituents and one different substituent. | Condensation of an A-substituted dipyrromethane with an A-aldehyde and a B-aldehyde, or a B-substituted dipyrromethane with an A-aldehyde. | nih.gov |

| trans-A2B2 | Two pairs of identical meso-substituents in opposite positions. | Condensation of an A-substituted dipyrromethane with a B-aldehyde. | cmu.edu |

| cis-A2B2 | Two pairs of identical meso-substituents in adjacent positions. | More complex multi-step synthesis often involving dipyrromethane precursors. | cmu.edu |

Overview of Research Trajectories and Interdisciplinary Significance

Acid-Catalyzed Condensation Reactions

The fundamental approach to synthesizing 5-substituted dipyrromethanes involves the electrophilic substitution of pyrrole (B145914) with an aldehyde, facilitated by an acid catalyst. researchgate.net This reaction, however, can be complicated by the formation of oligomeric byproducts, making the choice of catalyst and reaction conditions crucial for selective synthesis. derpharmachemica.com

Catalytic Systems and Reagents

A variety of acid catalysts, including Brønsted acids, Lewis acids, and more recently, heterogeneous and green catalysts, have been employed for the synthesis of dipyrromethanes.

Brønsted acids are among the most common catalysts for this condensation reaction.

Trifluoroacetic Acid (TFA): TFA is a widely used catalyst for the condensation of pyrrole and aldehydes. researchgate.netnih.gov It is effective in promoting the reaction, often in excess pyrrole which acts as both reactant and solvent. researchgate.netnih.gov The use of a catalytic amount of TFA can lead to the formation of the desired dipyrromethane in good yields. researchgate.net For instance, the reaction of an aldehyde with a large excess of pyrrole in the presence of TFA can produce 5-substituted dipyrromethanes in yields ranging from 47% to 86%. researchgate.net The reaction is typically stirred at room temperature, and the product can be purified by washing with a basic solution to remove the acid, followed by removal of excess pyrrole and subsequent purification steps like crystallization or chromatography. researchgate.netnih.gov

p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is another effective Brønsted acid catalyst for dipyrromethane synthesis. nih.gov It has been used in reactions involving substituted pyrroles and aldehydes, typically under reflux conditions in a solvent like dichloromethane (B109758). nih.gov

The following table summarizes representative examples of Brønsted acid-catalyzed synthesis of dipyrromethanes.

| Aldehyde | Catalyst | Pyrrole:Aldehyde Ratio | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | TFA | 40:1 | None | Room Temp, 15 min | - | gfmoorelab.com |

| 3,5-Dimethoxybenzaldehyde | TFA | 45:1 | None | Room Temp, 25 min | - | nih.gov |

| Furan-2-carboxaldehyde | p-TSA | - | Dichloromethane | Reflux, 8 h | 32 | nih.gov |

Lewis acids have also proven to be effective catalysts for the synthesis of dipyrromethanes.

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This Lewis acid is a common catalyst for the condensation reaction. researchgate.netderpharmachemica.com The reaction is typically carried out by dissolving the aldehyde in a large excess of pyrrole, followed by the addition of a catalytic amount of BF₃·OEt₂. researchgate.net The reaction mixture is stirred for a short period at room temperature. researchgate.net

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): SnCl₂·2H₂O has been utilized as a catalyst, particularly under solvent-free conditions, offering an environmentally friendly approach. researchgate.netresearchgate.net This method has been shown to be effective even with a low pyrrole to aldehyde ratio. researchgate.net The reaction is often carried out at room temperature with stirring. researchgate.net

Below is a table highlighting examples of Lewis acid-catalyzed dipyrromethane synthesis.

| Aldehyde | Catalyst | Pyrrole:Aldehyde Ratio | Solvent | Conditions | Yield (%) | Reference |

| Various Aromatic Aldehydes | BF₃·OEt₂ | 40:1 | Pyrrole | Room Temp, 0.5 h | - | researchgate.net |

| Various Aromatic Aldehydes | SnCl₂·2H₂O | 2:1 | Water | Room Temp | - | researchgate.net |

In recent years, there has been a shift towards more environmentally benign and reusable catalysts.

Copper Nanoparticles (CuNPs): CuNPs have been demonstrated as an efficient catalyst for dipyrromethane synthesis under solvent-free conditions, providing good yields. nih.gov

Glycine@celite: This system acts as a mild and reusable acid catalyst. Reactions using Glycine@celite with a 3:1 ratio of 2,4-dimethylpyrrole (B27635) to aromatic aldehydes in dichloromethane for 30 minutes have resulted in very good yields. nih.gov The catalyst can be reused for several cycles without significant loss of activity. nih.gov

Molecular Iodine: Molecular iodine has been used as a catalyst, often in water or toluene (B28343). nih.gov Reactions carried out in water have generally shown better yields (60%–87%) compared to those in toluene (42%–62%) when using a 2:1 pyrrole to aldehyde ratio with 10 mol% of iodine. nih.gov

The table below provides examples of syntheses using heterogeneous and green catalysts.

| Aldehyde | Catalyst | Pyrrole:Aldehyde Ratio | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | CuNPs | - | None | - | 75 | nih.gov |

| Aromatic Aldehydes | Glycine@celite | 3:1 (with 2,4-dimethylpyrrole) | Dichloromethane | 30 min | Very Good | nih.gov |

| Aromatic Aldehydes | Molecular Iodine | 2:1 | Water | - | 60-87 | nih.gov |

Optimization of Reaction Parameters

To maximize the yield of the desired dipyrromethane and minimize side reactions, careful optimization of reaction parameters is essential.

The ratio of pyrrole to aldehyde is a critical factor in the synthesis of dipyrromethanes.

Pyrrole:Aldehyde Ratios: A large excess of pyrrole is commonly used to favor the formation of the dipyrromethane over higher oligomers. researchgate.net Ratios of 40:1 or even higher are frequently reported in the literature. researchgate.netgfmoorelab.com However, some methodologies have been developed to achieve high yields with much lower ratios. For instance, the use of SnCl₂·2H₂O as a catalyst has enabled the quantitative synthesis of meso-substituted dipyrromethanes with a pyrrole to aldehyde ratio as low as 2:1. researchgate.net Varying the pyrrole to aldehyde ratio from 5:1 to 20:1 has been shown in some cases to result in a nearly identical product distribution. lookchem.com The optimal ratio often depends on the specific catalyst and reaction conditions employed.

Solvent Systems (e.g., Chloroform (B151607), Dichloromethane, Water-Methanol Mixtures)

The choice of solvent is a critical parameter in the synthesis of dipyrromethanes, influencing reaction rate, yield, and the formation of byproducts.

Excess Pyrrole: A common and effective strategy is to use a large excess of pyrrole, which serves as both the reactant and the solvent. nih.gov This high concentration of pyrrole helps to maximize the formation of the desired dipyrromethane and suppress the formation of higher oligomers and polymers. orgsyn.org

Dichloromethane (DCM): Dichloromethane is frequently used as a solvent for the reaction, particularly for more complex substrates. nih.gov It is also the solvent of choice for the workup and purification stages, such as extraction and column chromatography. orgsyn.orgrsc.org

Water-Based Systems: In a move towards greener chemistry, water has been explored as a reaction medium. Reactions of various aldehydes and pyrrole in aqueous media at room temperature have been shown to produce dipyrromethanes in excellent yields, often allowing for simple filtration of the product without the need for chromatography. derpharmachemica.com

Chloroform (CHCl3): While chloroform has been used, it can sometimes lead to the formation of black tarry side products. gfmoorelab.com

| Solvent System | Typical Use Case | Advantages | Notes | Reference |

|---|---|---|---|---|

| Excess Pyrrole | Standard synthesis of 5-aryldipyrromethanes | Suppresses oligomerization, high reactant concentration | Requires removal by distillation/evaporation post-reaction | nih.govorgsyn.org |

| Dichloromethane (CH2Cl2) | Reaction solvent and purification (extraction, chromatography) | Good solubility for reactants and products | Used in synthesis of complex bis-dipyrromethanes | nih.govrsc.org |

| Water | "Green" synthesis protocols | Environmentally benign, can allow for easy product precipitation | Product may be filtered directly in high purity | derpharmachemica.com |

| Chloroform (CHCl3) | Reaction solvent | Effective solvent | May promote formation of tarry byproducts | gfmoorelab.com |

Temperature and Reaction Duration Control

Control over temperature and reaction time is essential to maximize the yield of the desired dipyrromethane while minimizing the formation of unwanted side products.

Most syntheses of 5-aryldipyrromethanes are conducted at room temperature. derpharmachemica.comgfmoorelab.com The reactions are typically rapid, with complete consumption of the starting aldehyde often observed within 15 to 30 minutes. orgsyn.orgnih.gov Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs. orgsyn.org For certain substrates, adjusting the temperature can improve yields. For instance, in the synthesis of some complex corroles from dipyrromethane precursors, decreasing the temperature to as low as -20°C resulted in higher yields.

A key factor influencing reaction duration is the electronic nature of the substituents on the aryl aldehyde. Aldehydes bearing strong electron-withdrawing groups often require longer reaction times to proceed to completion. researchgate.net

| Parameter | Typical Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Room Temperature (~25°C) | Provides a balance of reaction rate and selectivity for many substrates. | nih.govgfmoorelab.com |

| Reaction Duration | 15 - 30 minutes | Often sufficient for complete conversion of the aldehyde. | orgsyn.orgnih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for precise control of the reaction endpoint to prevent over-reaction. | orgsyn.org |

Substrate Scope and Electronic Effects on Yields

The one-flask condensation method is robust and applicable to a wide variety of aromatic aldehydes, yielding the corresponding 5-aryldipyrromethanes. gfmoorelab.com The electronic properties of the substituent on the benzaldehyde precursor play a significant role in the reaction's efficiency.

The precursor for the title compound, 4-formylphenylacetic acid or its methyl ester, contains a weakly electron-deactivating carboxymethyl or methoxycarbonylmethyl group. The synthesis is compatible with such groups. The reaction scope includes aldehydes with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro, iodo, nitro) substituents. derpharmachemica.comgfmoorelab.com

Generally, aromatic aldehydes with electron-donating groups tend to react smoothly and provide good yields. Conversely, aldehydes with strongly electron-withdrawing substituents, such as a nitro group, typically require longer reaction times but can still produce the desired dipyrromethane in moderate to good yields. derpharmachemica.comresearchgate.net The synthesis of 5-(4-methoxycarbonylphenyl)dipyrromethane, a direct precursor to the title compound, proceeds efficiently using these standard methods. rsc.org

Product Isolation and Purification Strategies

The crude product from the condensation reaction is a mixture containing the desired dipyrromethane, unreacted pyrrole, the acid catalyst, and various oligomeric byproducts. A multi-step purification process is therefore necessary to isolate the pure compound.

Chromatographic Techniques (e.g., Flash Chromatography, Column Chromatography)

Chromatography is a cornerstone of dipyrromethane purification.

Flash and Column Chromatography: Flash chromatography on a silica (B1680970) gel column is the most common method for purifying dipyrromethanes. scispace.com The crude product, after removal of excess pyrrole, is often dissolved in a minimal amount of solvent like dichloromethane, adsorbed onto a small amount of silica gel, and then loaded onto the column. orgsyn.org

Eluent Systems: The choice of eluent is critical for achieving good separation. Common solvent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like dichloromethane or ethyl acetate (B1210297). Specific examples include 70:30 dichloromethane/hexane and 8:2 n-hexane/ethyl acetate. orgsyn.orgnih.gov For the purification of the related 5-(4-methoxycarbonylphenyl)dipyrromethane, dichloromethane has been used as the eluent. rsc.org

Recrystallization and Distillation Protocols

For achieving high purity, especially on a larger scale, recrystallization and distillation are invaluable techniques.

Recrystallization: This is often the final step to obtain an analytically pure, crystalline product. The choice of solvent system is determined by the solubility of the specific dipyrromethane. Common systems for 5-aryldipyrromethanes include ethanol/water, dichloromethane/hexanes, and diethyl ether/hexanes. gfmoorelab.comcmu.edu

Bulb-to-Bulb Distillation: For multi-gram scale syntheses, bulb-to-bulb (Kugelrohr) distillation is an effective method to separate the monomeric dipyrromethane from non-volatile, higher molecular weight oligomers. gfmoorelab.com This technique is often performed on the crude oil obtained after removal of excess pyrrole and before the final recrystallization step, sometimes eliminating the need for chromatography altogether. gfmoorelab.comcmu.edu

Precipitation Methods

Precipitation is a straightforward method for the initial isolation or purification of dipyrromethanes that are highly crystalline. The product can sometimes precipitate directly from the reaction mixture, especially in aqueous systems, and can be collected by simple filtration. derpharmachemica.com Alternatively, precipitation can be induced by adding a non-solvent. For example, after a reaction workup, the crude product can be triturated with a solvent in which it is poorly soluble, such as methanol (B129727) or hexanes, causing the pure dipyrromethane to crystallize or precipitate while impurities remain in solution. orgsyn.orgcmu.edu

Analysis of Reaction Byproducts and Oligomer Formation

The synthesis of 5-substituted dipyrromethanes, including this compound, via the acid-catalyzed condensation of an aldehyde with pyrrole is a foundational method. However, this process is seldom perfectly selective and is often accompanied by the formation of various byproducts and oligomeric species. derpharmachemica.com These side reactions can significantly lower the yield of the desired dipyrromethane and introduce challenges in purification. derpharmachemica.comresearchgate.net A detailed analysis of the crude reaction mixture typically reveals the presence of structural isomers and higher-order pyrrolic chains. gfmoorelab.com

Identification of N-Confused Dipyrromethanes

A notable byproduct consistently identified in the one-flask synthesis of 5-substituted dipyrromethanes is the N-confused dipyrromethane, also known as a 2,3'-dipyrromethane. gfmoorelab.com This compound is a structural isomer of the intended product. In its formation, one of the pyrrole units links to the central methane (B114726) carbon via its C-3 position instead of the conventional C-2 (alpha) position.

The formation of N-confused dipyrromethanes as a byproduct appears to be a universal characteristic of this synthetic approach. gfmoorelab.com While not always identified in earlier synthetic reports, careful gas chromatography-mass spectrometry (GC-MS) analysis of crude reaction products has confirmed its presence. gfmoorelab.com The existence of these N-confused isomers is significant as they can participate in subsequent reactions, leading to the formation of N-confused porphyrins, which are isomers of the standard porphyrin macrocycle. rsc.org

Table 1: Structural Comparison of Dipyrromethane Isomers

| Feature | 5-Substituted Dipyrromethane (Normal) | N-Confused Dipyrromethane (Isomer) |

|---|---|---|

| Pyrrole Linkage | Both pyrrole rings are linked to the meso-carbon at their C-2 (alpha) positions. | One pyrrole ring is linked at the C-2 position; the second is linked at the C-3 (beta) position. |

| Resulting Structure | Symmetrical linkage pattern. | Asymmetrical linkage pattern. |

| Chemical Name | 2,2'-dipyrromethane derivative. | 2,3'-dipyrromethane derivative. |

Formation of Tripyrrane and Higher Oligomeric Species

Beyond isomeric byproducts, the condensation reaction also yields higher oligomeric species through the continued reaction of pyrrole and aldehyde molecules. gfmoorelab.com The most prevalent of these oligomers is tripyrrane, which consists of three pyrrole rings linked by two methane bridges. gfmoorelab.comresearchgate.net The formation of these higher-order chains is a primary reason for reduced yields of the target dipyrromethane. derpharmachemica.com

The distribution of products between dipyrromethane, tripyrrane, and other oligomers is highly dependent on the reaction conditions. researchgate.netgfmoorelab.com Key factors that influence the product ratios include:

Reactant Stoichiometry : The ratio of pyrrole to aldehyde is critical. A large excess of pyrrole significantly favors the formation of dipyrromethane over tripyrrane and other oligomers. gfmoorelab.com As the pyrrole-to-aldehyde ratio decreases, the relative amount of tripyrrane increases. researchgate.netgfmoorelab.com

Acid Catalyst : The choice of acid catalyst can also affect the product distribution. Studies comparing trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·Et₂O) have shown that TFA catalysis may result in a lower dipyrromethane-to-tripyrrane ratio compared to BF₃·Et₂O. gfmoorelab.com

Table 2: Influence of Reactant Ratio on Product Formation

| Pyrrole : Aldehyde Ratio | Predominant Product | Oligomer Formation | Reference |

|---|---|---|---|

| High Excess Pyrrole (e.g., 40:1) | 5-Substituted Dipyrromethane | Minimized | gfmoorelab.com |

| Lower Excess Pyrrole | Increased proportion of Tripyrrane | Significant | researchgate.netgfmoorelab.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| N-Confused Dipyrromethane |

| Pentapyrromethane |

| Pyrrole |

| Tetrapyrromethane |

| Trifluoroacetic acid |

Porphyrin Macrocycle Synthesis

The synthesis of porphyrins from dipyrromethane precursors is a well-established field, offering a rational approach to complex, unsymmetrically substituted macrocycles. The presence of the 4-carboxymethylphenyl substituent at the 5-position of the dipyrromethane unit allows for the introduction of this functional group at a specific meso-position of the resulting porphyrin.

MacDonald-Type Condensations for Tetrapyrrolic Macrocycles

The MacDonald [2+2] condensation is a powerful and widely employed method for the synthesis of porphyrins. researchgate.net This strategy involves the acid-catalyzed reaction of a 1,9-diformyldipyrromethane with a dipyrromethane that is unsubstituted at the 1- and 9-positions. Alternatively, a dipyrromethane-dicarbinol can be condensed with a 1,9-unsubstituted dipyrromethane. cmu.edu This approach is particularly advantageous as it often proceeds with high efficiency and circumvents the statistical mixtures of products that can arise from mixed aldehyde-pyrrole condensations. nih.gov

The use of this compound and its derivatives in MacDonald-type condensations provides a direct route to porphyrins bearing a carboxymethylphenyl group at a meso-position. For instance, the condensation of a 1,9-diacyldipyrromethane with this compound, after reduction of the acyl groups to the corresponding dicarbinol, would yield an A₃B-type porphyrin. The synthesis is compatible with a variety of functional groups, including esters and carboxylic acids. cmu.edu

The general strategy involves the careful selection of reaction conditions to promote cyclization while minimizing side reactions. Optimal conditions often involve the use of a mild acid catalyst, such as trifluoroacetic acid (TFA), in a suitable solvent like acetonitrile (B52724) at room temperature. cmu.edu The reaction is typically followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the aromatic porphyrin macrocycle. sciforum.net

A significant advantage of using dipyrromethane precursors is the ability to synthesize regioisomerically pure porphyrins, such as the highly sought-after trans-A₂B₂-porphyrins. semanticscholar.org The self-condensation of a 1-formyl-5-(4-carboxymethylphenyl)dipyrromethane derivative, for example, would lead to the formation of a symmetrical A₂-type porphyrin. To generate a trans-A₂B₂-porphyrin, one could condense a 1,9-diformyldipyrromethane bearing one type of meso-substituent with this compound.

The synthesis of a trans-A₂B₂ porphyrin, specifically 5,15-dibromo-10,20-bis(4-ethoxycarbonylphenyl)porphyrin, has been achieved in a high yield without observable scrambling. This highlights the utility of dipyrromethane-based methods for producing pure regioisomers. semanticscholar.org While this example uses the ethoxycarbonyl derivative, the chemical principles are directly applicable to the carboxymethylphenyl analogue. The reaction conditions for such syntheses are crucial and have been extensively studied to minimize scrambling and maximize the yield of the desired trans-isomer. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield | Reference |

| 5-(4-Ethoxycarbonylphenyl)dipyrromethane | 2,6-Dibromobenzaldehyde | 5,15-Bis(4-ethoxycarbonylphenyl)-10,20-bis(2,6-dibromophenyl)porphyrin | TFA | CH₂Cl₂ | High | semanticscholar.org |

| 5-Mesityldipyrromethane | Various Aldehydes | trans-A₂B₂-Porphyrins | TFA | CH₂Cl₂ | 14-48% | nih.gov |

| 5-Phenyldipyrromethane | Various Aldehydes | trans-A₂B₂-Porphyrins | BF₃·Et₂O/NH₄Cl | MeCN | <10% | nih.gov |

Porphyrin dyads, which consist of two covalently linked porphyrin units, are of great interest for their potential applications in artificial photosynthesis and molecular electronics. The functional handle provided by the carboxymethylphenyl group on this compound is ideal for constructing such multi-porphyrin arrays. researchgate.net

The synthesis of porphyrin dyads can be achieved by first preparing a porphyrin monomer bearing a reactive group, which is made possible by the carboxymethylphenyl substituent. This monomer can then be coupled with another porphyrin unit through standard organic coupling reactions. For example, the carboxylic acid of the carboxymethylphenyl group can be converted to an acid chloride or activated with a coupling agent to form an amide or ester linkage with another porphyrin bearing a suitable functional group (e.g., an amino or hydroxyl group). This modular approach allows for the controlled and systematic synthesis of complex porphyrin dyads and larger oligomers. researchgate.net

Scrambling Phenomena in Condensation Reactions

A significant challenge in the acid-catalyzed synthesis of porphyrins from dipyrromethanes is the phenomenon of "scrambling." rsc.org This process involves the acid-mediated fragmentation and recombination of the dipyrromethane units and higher oligomeric intermediates during the condensation reaction. Scrambling leads to the formation of a mixture of porphyrin regioisomers, which can be difficult and tedious to separate, ultimately lowering the yield of the desired product. semanticscholar.org

The mechanism of scrambling is believed to involve the protonation of the dipyrromethane or a linear tetrapyrrole intermediate, followed by cleavage of a C-C bond to generate smaller pyrrolic fragments. These fragments can then recombine in a statistical manner, leading to the formation of different porphyrin isomers. rsc.org

Several factors have been shown to influence the extent of scrambling, including the steric hindrance of the meso-substituent on the dipyrromethane, the acidity of the catalyst, the reaction temperature, and the solvent. nih.gov For instance, dipyrromethanes with sterically bulky meso-substituents, such as a mesityl group, are more resistant to acidolysis and therefore exhibit less scrambling. rsc.org In contrast, dipyrromethanes with less hindered substituents, like the phenyl group, are more prone to scrambling. nih.gov The 4-carboxymethylphenyl group is considered to be relatively unhindered, suggesting that scrambling could be a significant issue in condensations involving this compound.

| Dipyrromethane Substituent | Catalyst | Conditions | Scrambling Level | Porphyrin Yield | Reference |

| Mesityl | TFA | 10 mM in CH₂Cl₂ | Minimal | 14-48% | nih.gov |

| Phenyl | TFA | 10 mM in CH₂Cl₂ | Extensive | Low | nih.gov |

| Phenyl | BF₃·Et₂O/NH₄Cl | 10 mM in MeCN, 0°C | Minimal | <10% | nih.gov |

| 4-Ethoxycarbonylphenyl | Not specified | Not specified | Not observed | High | semanticscholar.org |

Strategies for Minimizing Byproduct Formation and Enhancing Regioselectivity

The synthesis of complex pyrrolic macrocycles using this compound is often complicated by the formation of unwanted byproducts and a lack of regioselectivity. A primary challenge is the acid-catalyzed fragmentation, or acidolysis, of the dipyrromethane precursor during the condensation reaction. nih.govrsc.org This cleavage can lead to "scrambling," where the dipyrromethane units rearrange, resulting in a statistical mixture of porphyrins rather than the desired single product. rsc.org

Several strategies have been developed to mitigate these issues. The choice of acid catalyst, solvent, temperature, and reactant concentration are all critical parameters that must be optimized. nih.gov For instance, reactions performed at high dilution can favor the desired intramolecular cyclization over intermolecular polymerization. orgsyn.org The use of milder acid catalysts or carrying out the condensation at lower temperatures can suppress the acidolysis of the dipyrromethane. rsc.org

Another significant factor is the stability of the dipyrromethane itself. Dipyrromethanes with sterically hindered meso-substituents, such as mesityl groups, are more resistant to acidolysis than those with unhindered substituents like the phenyl group. rsc.org While the 4-carboxymethylphenyl group is not exceptionally bulky, careful selection of reaction conditions is crucial to prevent scrambling.

To enhance regioselectivity, particularly in the synthesis of trans-substituted porphyrins, a stepwise approach is often favored over a one-pot mixed aldehyde condensation. nih.gov The [2+2] condensation method, which involves reacting a dipyrromethane with a dipyrromethane-dicarbinol, provides greater control over the final substitution pattern. nih.gov Optimizing the conditions for this specific condensation, such as using acetonitrile as the solvent with trifluoroacetic acid (TFA) at room temperature for a short duration, has been shown to minimize scrambling for aryl-substituted dipyrromethanes. nih.gov

A summary of key strategies is presented below:

| Strategy | Parameter | Rationale |

| Reaction Conditions | High Dilution | Favors cyclization over linear polymerization. orgsyn.org |

| Low Temperature | Reduces the rate of acid-induced scrambling. rsc.org | |

| Short Reaction Time | Minimizes exposure to acidic conditions that cause fragmentation. nih.gov | |

| Reagent Control | Mild Acid Catalysts | Decreases the extent of dipyrromethane acidolysis. rsc.org |

| Stepwise Synthesis ([2+2]) | Provides superior regiochemical control compared to one-pot methods. nih.govnih.gov | |

| Purification | Chromatographic Separation | Essential for isolating the desired regioisomer from any scrambled byproducts. nih.gov |

Synthesis of Related Pyrrolic Macrocycles

This compound is a versatile building block for a wide array of pyrrolic macrocycles beyond simple porphyrins. nih.gov Its structure allows for its incorporation into expanded, contracted, and core-modified systems.

Expanded Porphyrins (e.g., Saphyrins, Smaragdyrins)

Expanded porphyrins, which contain more than four pyrrole rings in their macrocyclic structure, can be synthesized using dipyrromethane precursors. nih.govresearchgate.net Sapphyrins and smaragdyrins are prominent examples. The synthesis of these larger macrocycles often involves acid-catalyzed condensation reactions of dipyrromethanes with other polypyrrolic fragments, such as tripyrromethanes or even other dipyrromethanes. researchgate.net For example, a common route to sapphyrins, which contain five pyrrole rings, is a [3+2] condensation involving a tripyrrane and a dipyrromethane derivative. researchgate.net The presence of the carboxymethylphenyl substituent on the dipyrromethane unit allows for the introduction of this functional group at a specific peripheral position on the final expanded macrocycle.

Chlorins and Corroles

Chlorins, which are dihydroporphyrins, and corroles, which are contracted porphyrin analogues missing one meso-carbon, can also be synthesized from dipyrromethane precursors. nih.gov

Chlorin (B1196114) Synthesis: One method to produce chlorins involves a [2+2] condensation between a C,D-ring precursor and an A,B-ring precursor. nih.gov A dipyrromethane such as this compound can serve as the C,D-ring component. This typically involves an acid-catalyzed condensation with a dihydrodipyrrin dialdehyde (B1249045) (the A,B-ring component), followed by cyclization to form the chlorin macrocycle. nih.gov Another route is the 1,3-dipolar cycloaddition reaction on a pre-formed porphyrin derived from the dipyrromethane, which reduces one of the pyrrolic double bonds to create the chlorin structure. researchgate.net

Corrole (B1231805) Synthesis: The synthesis of meso-substituted corroles can be achieved through several methods utilizing dipyrromethanes. nih.gov A prevalent strategy is the [2+2] condensation of a dipyrromethane-1,9-dicarbinol with a 2,2'-bipyrrole. researchgate.net Alternatively, the condensation of a 1,9-diformyldipyrromethane with excess pyrrole in the presence of a metal triflate catalyst can yield meso-pyrrole-substituted corroles. nih.gov By using this compound as the starting material for these dicarbinol or diformyl intermediates, the functionalized phenyl group can be positioned at the 10-position of the corrole macrocycle.

Boron Dipyrromethenes (BODIPYs) and Their Derivatives

Boron dipyrromethenes, commonly known as BODIPY dyes, are highly fluorescent compounds synthesized from dipyrromethene ligands. nih.govcolab.ws The synthesis begins with the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole derivative. To incorporate the 4-carboxymethylphenyl group, 4-formylbenzoic acid (or its ester) is condensed with pyrrole to first generate the corresponding 5-(4-carboxyphenyl)dipyrromethane. jmaterenvironsci.com

The subsequent key steps in BODIPY synthesis are:

Oxidation: The dipyrromethane intermediate is oxidized to the corresponding dipyrromethene. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil. nih.gov

Complexation: The dipyrromethene is then treated with a boron trifluoride source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine. nih.gov The base deprotonates the pyrrolic nitrogens, allowing for coordination with the BF₂ unit to form the stable, fluorescent BODIPY core.

This synthetic sequence provides a direct route to BODIPY dyes functionalized with a carboxylic acid group, which can then be used for further conjugation to biomolecules or surfaces.

Post-Synthetic Modification and Functionalization of Derived Macrocycles

Once a macrocycle, such as a porphyrin, has been synthesized from this compound, it can undergo further chemical modifications. The carboxymethyl group provides a handle for conjugation, while the central cavity of the macrocycle can coordinate with various metal ions.

Metallation of Porphyrin Derivatives (e.g., with Zn(II), Pd(II), Cu(II), Ni(II))

The insertion of a metal ion into the central core of a porphyrin or related macrocycle is a fundamental post-synthetic modification. rsc.org The four central nitrogen atoms of the porphyrin ring create a coordination site capable of binding a wide range of metal ions. The specific metal ion incorporated significantly influences the photophysical, electrochemical, and catalytic properties of the resulting metalloporphyrin.

The metallation process generally involves reacting the free-base porphyrin with a salt of the desired metal in an appropriate solvent, often with heating. Microwave-assisted metallation has also been shown to be an effective method. rsc.org

Common metal insertion procedures for porphyrins derived from this compound are summarized below:

| Metal Ion | Typical Reagent | Solvent | General Conditions |

| Zn(II) | Zinc acetate (Zn(OAc)₂) | Chloroform/Methanol, DMF | Reflux or room temperature. researchgate.net |

| Pd(II) | Palladium(II) chloride (PdCl₂) | Acetonitrile, Benzene (B151609) | Reflux. |

| Cu(II) | Copper(II) acetate (Cu(OAc)₂) | Chloroform/Methanol | Reflux. rsc.org |

| Ni(II) | Nickel(II) acetate (Ni(OAc)₂) | DMF, Acetic Acid | Reflux. mdpi.com |

The resulting metalloporphyrins, such as the zinc complex of a 5-(4-carboxyphenyl)-substituted porphyrin, are important components in the development of metal-organic frameworks (MOFs), photosensitizers, and catalysts. frontierspecialtychemicals.com

Peripheral Derivatization on the Porphyrin Framework

The stable aromatic framework of porphyrins synthesized using this compound is amenable to a wide range of peripheral derivatization reactions. These reactions allow for the fine-tuning of the electronic properties, solubility, and functionality of the porphyrin molecule without altering the core structure dictated by the initial dipyrromethane precursor.

Halogenation and Subsequent C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

A powerful strategy for the functionalization of the porphyrin periphery begins with halogenation. The β-pyrrolic positions of the porphyrin macrocycle can be selectively halogenated, typically with bromine or iodine, to introduce reactive sites. These halogenated porphyrins are valuable intermediates for palladium-catalyzed cross-coupling reactions, which are highly efficient methods for forming new carbon-carbon bonds.

The general process involves:

Synthesis of the Porphyrin : Condensation of this compound with an appropriate aldehyde yields a porphyrin such as 5,15-di(4-carboxymethylphenyl)-10,20-diphenylporphyrin or 5,10,15,20-tetrakis(4-carboxymethylphenyl)porphyrin.

Halogenation : The synthesized porphyrin is treated with a halogenating agent, such as N-bromosuccinimide (NBS) or iodine, to introduce halogen atoms at the β-positions of the pyrrole rings. rsc.org

C-C Coupling : The resulting halogenated porphyrin serves as a substrate for various cross-coupling reactions to attach new organic fragments.

Suzuki-Miyaura Coupling: This reaction couples the halogenated porphyrin with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This method is exceptionally versatile for introducing a wide array of aryl and vinyl substituents, allowing for the modulation of the porphyrin's steric and electronic properties. nih.gov For instance, coupling with different arylboronic acids can be used to construct complex, multi-porphyrin arrays or to add functional groups that influence solubility or molecular recognition capabilities. nih.gov

Heck Coupling: This reaction involves the coupling of the halogenated porphyrin with an alkene, providing a route to vinyl-substituted porphyrins.

Sonogashira Coupling: This reaction couples the halogenated porphyrin with a terminal alkyne, which is useful for creating porphyrins with extended π-conjugation. nih.gov These alkynyl-linked structures are of significant interest in the fields of molecular electronics and nonlinear optics. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated Porphyrin + Aryl/Vinylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Cs₂CO₃) | Aryl/Vinyl-Substituted Porphyrin | Versatile introduction of diverse functional groups. nih.gov |

| Heck | Halogenated Porphyrin + Alkene | Pd Catalyst + Base | Vinyl-Substituted Porphyrin | Formation of C=C bonds at the periphery. |

| Sonogashira | Halogenated Porphyrin + Terminal Alkyne | Pd Catalyst + Cu(I) co-catalyst + Base | Alkynyl-Substituted Porphyrin | Extension of π-conjugation for electronic applications. nih.gov |

Formation of Porphyrin-Fullerene Dyads

Porphyrin-fullerene dyads are molecules of significant interest as models for studying photoinduced electron and energy transfer, mimicking natural photosynthesis. electrochem.org The 5-(4-carboxymethylphenyl) group is an ideal anchor point for covalently linking the porphyrin to a fullerene molecule.

A common synthetic strategy involves modifying the carboxylic acid function to make it reactive toward a functionalized fullerene derivative. For example, the carboxylic acid of the porphyrin can be converted into an acid chloride, which can then react with an amino-functionalized fullerene (fulleropyrrolidine) to form a stable amide bond. Alternatively, esterification or amidation reactions between the carboxymethylphenyl group on the porphyrin and a hydroxyl or amine-functionalized fullerene derivative provides a robust method for dyad synthesis.

Another sophisticated approach involves multi-step synthesis where the carboxymethylphenyl group is elaborated into a diene, which can then undergo a Diels-Alder [4+2] cycloaddition reaction with the fullerene (C₆₀), which acts as a dienophile. nih.gov This method creates a rigid and well-defined linkage between the porphyrin donor and the fullerene acceptor. nih.gov The distance and orientation between the two moieties can be controlled by the nature of the linker, which is crucial for optimizing the efficiency of charge separation. nih.govresearchgate.net

| Linkage Strategy | Functional Groups Involved | Reaction Type | Resulting Linker |

|---|---|---|---|

| Amidation | Porphyrin-COOH + Fullerene-NH₂ | Condensation | Amide Bond (-CONH-) |

| Esterification | Porphyrin-COOH + Fullerene-OH | Condensation | Ester Bond (-COO-) |

| Diels-Alder Cycloaddition | Porphyrin-Diene + Fullerene (C₆₀) | [4+2] Cycloaddition | Cyclohexene Ring nih.gov |

Synthesis of Cationic Porphyrins from Carboxymethylphenyl Precursors

Cationic porphyrins are of great interest due to their water solubility and ability to interact with negatively charged biological structures like DNA. nih.gov A porphyrin containing a carboxymethylphenyl group can be readily converted into a cationic species, particularly when other meso positions are occupied by groups that can be quaternized.

A rational synthesis involves the condensation of this compound with a pyridyl-aldehyde, such as 4-pyridinecarboxaldehyde. This typically results in an A₃B-type porphyrin, 5-(4-carboxymethylphenyl)-10,15,20-tris(4-pyridyl)porphyrin. The nitrogen atoms of the three meso-pyridyl groups are then susceptible to alkylation.

Treatment of this porphyrin with an alkylating agent, such as methyl iodide or ethyl tosylate, leads to the quaternization of the pyridyl nitrogens, forming N-methylpyridinium or N-ethylpyridinium groups. researchgate.netfinechem-mirea.ru This transformation converts the neutral, organic-soluble porphyrin into a polycationic salt that is often soluble in aqueous media. nih.govnih.gov The number of positive charges significantly influences the molecule's interaction with anionic surfaces and its photodynamic activity. nih.gov The carboxymethylphenyl group remains a distinct, non-cationic functional domain on the macrocycle, potentially allowing for further conjugation or targeted binding.

| Precursor Porphyrin | Alkylating Agent | Cationic Groups | Resulting Compound | Key Property |

| 5-(4-Carboxymethylphenyl)-10,15,20-tris(4-pyridyl)porphyrin | Methyl Iodide (CH₃I) | N-Methylpyridinium | 5-(4-Carboxymethylphenyl)-10,15,20-tris(4-N-methylpyridinium)porphyrin Triiodide | Water Solubility nih.govnih.gov |

| 5-(4-Carboxymethylphenyl)-10,15,20-tris(4-pyridyl)porphyrin | Ethyl Tosylate | N-Ethylpyridinium | 5-(4-Carboxymethylphenyl)-10,15,20-tris(4-N-ethylpyridinium)porphyrin Tritosylate | Enhanced hydrophilicity researchgate.net |

Advanced Applications of 5 4 Carboxymethylphenyl Dipyrromethane Derivatives

Materials Science and Engineering

The unique photophysical and electrochemical properties of porphyrins and other macrocycles derived from 5-(4-carboxymethylphenyl)dipyrromethane make them excellent candidates for a range of applications in materials science. The carboxyphenyl group is particularly important as it can serve as an anchoring group to attach the molecule to surfaces, such as semiconductor oxides, or as a site for further chemical modification.

Electronic Materials

Porphyrin derivatives of this compound are promising materials for molecular electronics. The ability to form well-ordered thin films and to be integrated with semiconductor materials is crucial for their application in devices like field-effect transistors (FETs). The carboxylic acid group can be used to bind the porphyrin to a substrate, allowing for the creation of organized molecular layers.

In a porphyrin-silicon hybrid field-effect transistor, the porphyrin molecules can be embedded in a nanogap within a conventional metal-oxide-semiconductor (MOS) structure. nih.gov The conductance of the device can then be controlled by the charge state of the porphyrin molecules, which can be modulated by light. nih.gov This demonstrates the potential for using porphyrin derivatives as the active component in photosensitive electronic switches and memory elements. While not specifically using carboxyphenyl-substituted porphyrins, this work highlights a key application where the anchoring capability of such derivatives would be highly advantageous.

The performance of such devices is dependent on the efficiency of charge transport through the porphyrin molecules. Studies on single-crystal field-effect transistors of other porphyrin derivatives have shown that hole mobilities as high as 2.16 cm²/Vs can be achieved through efficient π-π stacking. rsc.org The carboxymethylphenyl substituent can influence the packing of the porphyrin molecules in the solid state, and thus modulate their charge transport properties.

Solar Energy Conversion Devices

One of the most extensively researched applications of this compound derivatives is in dye-sensitized solar cells (DSSCs). In these devices, a monolayer of a photosensitizer dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group of the porphyrin, derived from the dipyrromethane, serves as the anchoring group that binds the dye to the TiO₂ surface.

Upon absorption of light, the porphyrin dye is excited and injects an electron into the conduction band of the TiO₂, initiating the flow of electric current. The efficiency of this process is highly dependent on the molecular structure of the dye. Zinc porphyrins containing one or more p-carboxyphenyl groups have been synthesized and investigated as sensitizers in DSSCs. acs.orgmdpi.com

Below is a table summarizing the performance of various zinc porphyrin sensitizers derived from precursors similar to this compound in dye-sensitized solar cells.

| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |

| Zn₁NP₃A | 13.86 | 0.64 | 66 | 5.86 |

| Zn₁NH₃A | - | - | - | 6.5 |

| Zn₁NN₃A | - | - | - | 5.65 |

| Zn₁ND₃A | 13.61 | 0.65 | - | 6.0 |

| KSR-1 | 8.94 | 0.68 | 56 | 3.44 |

| KSR-2 | 5.42 | 0.63 | 53 | 1.83 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.

Organic Optoelectronics

The strong absorption in the visible region (the Soret and Q bands) and the fluorescence emission of porphyrin derivatives make them suitable for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and optical sensors. The photophysical properties of these molecules can be tuned by modifying their peripheral substituents.

Porphyrins with carboxyphenyl groups have been studied for their optoelectronic properties in thin films. researchgate.net For instance, thin films of tetra-carboxyphenyl porphyrin (TCPP) on flexible substrates have been shown to have a tunable optical band gap, which decreases with increasing film thickness. researchgate.net Such films exhibit photoresponse, with key performance metrics like photoresponsivity, specific detectivity, and external quantum efficiency being characterized. researchgate.net

The photophysical properties of meso-tetra(4-carboxyphenyl)porphyrin have been investigated, showing that these molecules can act as photosensitizers for the generation of singlet oxygen, which has applications in photodynamic therapy. rsc.org The interaction of these porphyrins with graphene quantum dots can lead to stable nanoconjugates with interesting fluorescence and singlet oxygen generation behavior. rsc.org The study of amino/carboxyphenylporphyrins has also revealed that the number and position of these substituents can cause red shifts in the absorption spectra and alter the molar absorptivity, which is relevant for tuning the light-harvesting properties of these molecules in optoelectronic devices.

Catalysis

Metalloporphyrins, which can be synthesized from this compound derivatives, are well-known for their catalytic activity in a variety of chemical reactions. The central metal ion is the active site for catalysis, while the porphyrin ligand helps to stabilize the metal in various oxidation states. The carboxymethylphenyl group can be used to modify the catalyst's solubility or to immobilize it on a solid support, which facilitates catalyst recovery and reuse.

Redox Catalysis

Manganese and iron porphyrins are particularly effective as catalysts for oxidation reactions, mimicking the function of cytochrome P450 enzymes. These metalloporphyrins can catalyze the transfer of an oxygen atom to a substrate from an oxygen donor, such as iodosylbenzene or hydrogen peroxide.

Manganese porphyrins have been studied for their ability to act as superoxide (B77818) dismutase (SOD) mimics, which are important in mitigating oxidative stress. nih.govnih.gov The catalytic activity is related to the redox potential of the Mn(III)/Mn(II) couple, which can be tuned by the substituents on the porphyrin ring. nih.gov While specific studies on carboxyphenyl-substituted manganese porphyrins in this context are not abundant, the general principles of redox potential tuning by peripheral groups are well-established.

The catalytic oxidation of styrene (B11656) by a manganese(III) tetrakis(ethoxycarbonyl)porphyrin has been shown to be efficient and recyclable, with the major product being benzaldehyde (B42025) when using TBHP as the oxidant. rsc.org This demonstrates the potential of metalloporphyrins with functional groups at the meso positions to act as robust oxidation catalysts.

Catalysis in Organic Transformations

Metalloporphyrin derivatives of this compound are effective catalysts for a range of organic transformations, including the epoxidation of alkenes. Iron porphyrins, in particular, have been used to catalyze the epoxidation of various olefins. nih.govmdpi.com

For example, an iron porphyrin-inspired catalyst has been developed for the asymmetric epoxidation of electron-deficient olefins, yielding α,β-epoxyketones with high enantiomeric excess (up to 99% ee). nih.gov Iron porphyrins have also been shown to be highly efficient catalysts for the ring-expansion reaction of epoxides with alkenes to produce tetrahydrofurans. nih.gov

The immobilization of these catalysts on solid supports like silica (B1680970) or polymers can enhance their stability and allow for their reuse. mdpi.comcapes.gov.br The carboxymethylphenyl group on the porphyrin provides a convenient point of attachment for such immobilization. The catalytic activity of these supported catalysts has been demonstrated in the epoxidation of alkenes like styrene and cyclohexene. mdpi.com

The following table provides examples of organic transformations catalyzed by iron and manganese porphyrins.

| Catalyst | Substrate | Oxidant | Product | Yield/Conversion |

| Iron Porphyrin | Styrene | H₂O₂ | Benzaldehyde, Styrene oxide | High conversion |

| Iron Porphyrin | Cyclohexene | Iodosylbenzene | Cyclohexene oxide | Up to 91% |

| Manganese Porphyrin | Styrene | Iodosylbenzene | Styrene oxide | Up to 51% |

Molecular Recognition and Sensing Platforms

Derivatives of this compound are valuable precursors for creating sophisticated molecular recognition and sensing systems. The inherent structural features of the dipyrromethane framework, combined with the functional versatility of the carboxymethylphenyl group, allow for the development of highly specific and sensitive chemical sensors and dual-receptor systems. These systems are designed to bind with target analytes through a variety of non-covalent interactions, leading to detectable signals.

Development of Chemical Sensors

The dipyrromethane scaffold is a fundamental component in the architecture of various chemosensors, capable of detecting both anionic and cationic species. researchgate.net Porphyrins synthesized from this compound derivatives are particularly noteworthy for their sensing applications. The carboxylic acid group on the phenyl ring provides a key site for interaction and functionalization, enhancing the molecule's ability to selectively bind to target analytes.

One significant application is in the detection of amino compounds. For instance, a porphyrin derivative, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin, has been effectively utilized in the development of sensitive thin films for the electrochemical detection of histamine (B1213489). This is particularly relevant for monitoring the quality of food products where histamine levels are a critical indicator of spoilage. The sensing mechanism relies on the specific interactions between the carboxyl group of the porphyrin and the amino group of the target molecule.

Furthermore, the pyrrolic N-H protons within the dipyrromethane core can act as hydrogen-bond donors, enabling the recognition of various anions. This property is central to the design of anion sensors, a field of significant interest due to the importance of anions in biological and environmental systems. researchgate.net The tunability of the dipyrromethane structure allows for the creation of sensors with high affinity and selectivity for specific anions. researchgate.net

| Sensor Derivative | Analyte | Application | Detection Method |

| 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin | Histamine | Food Quality Monitoring | Electrochemical |

| General Dipyrromethane-based Receptors | Anions (e.g., Fluoride) | Environmental and Biological Sensing | Colorimetric/Fluorometric |

Design of Dual Receptors

The strategic design of molecules based on the this compound framework allows for the creation of dual receptors, which can simultaneously or selectively bind to different types of analytes, such as cations and anions. This dual functionality is achieved by incorporating distinct binding sites within a single molecular entity.

For example, a dipyrromethane-based receptor has been developed to act as a dual colorimetric sensor for both fluoride (B91410) (F⁻) and copper (Cu²⁺) ions. researchgate.net While not a direct derivative of this compound, this demonstrates the potential of the core structure. The pyrrolic N-H groups can serve as a binding site for anions through hydrogen bonding, while other functional groups, which can be introduced via the carboxymethylphenyl moiety, can be designed to chelate metal cations.

The design of such dual receptors often involves a combination of a Lewis acidic center for anion binding and a Lewis basic site for cation coordination. The carboxymethyl group of this compound can be modified to introduce ligands suitable for metal ion coordination, while the dipyrromethane unit itself retains its anion-binding capabilities. This leads to the development of sophisticated sensors capable of complex recognition tasks.

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry and self-assembly are central to the advanced applications of this compound derivatives. These molecules, particularly the porphyrins derived from them, can be programmed to spontaneously organize into well-defined, higher-order structures. This self-assembly is driven by a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination.

Porphyrin Aggregation and Self-Assembled Monolayers

Porphyrins synthesized from this compound possess a strong tendency to aggregate in solution, forming nanostructures with distinct photophysical properties. nih.gov The nature and morphology of these aggregates are influenced by factors such as solvent polarity, pH, and the presence of coordinating species. nih.gov

A notable example involves the self-assembly of zinc(II) 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin. The carboxyl groups on these porphyrin molecules can interact with the amino groups of a linker molecule, such as trans-1,2-diaminocyclohexane, to form a ternary system. nih.gov This assembly is driven by a combination of hydrogen bonding and Coulombic interactions, creating an organized supramolecular structure capable of encapsulating various guest molecules. nih.gov

The ability of these porphyrin derivatives to form organized structures extends to surfaces, where they can create self-assembled monolayers (SAMs). The carboxymethylphenyl group provides a convenient anchor for attaching the porphyrin to a substrate, while the intermolecular interactions between the porphyrin units drive the formation of a highly ordered monolayer. These SAMs have potential applications in molecular electronics, sensing, and catalysis.

Formation of Metal-Organic Frameworks (MOFs) and Molecular Nanocontainers

Porphyrin derivatives of this compound are excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs). nih.govalfa-chemistry.com MOFs are crystalline, porous materials composed of metal ions or clusters connected by organic ligands. The rigid and well-defined geometry of porphyrins, combined with the coordinating ability of the carboxyl groups, allows for the formation of highly ordered, three-dimensional frameworks with tunable pore sizes and functionalities. researchgate.netrsc.org

Porphyrins such as tetrakis(4-carboxyphenyl)porphyrin (TCPP), which can be synthesized from derivatives of this compound, are widely used as linkers in MOF synthesis. alfa-chemistry.com These porphyrinic MOFs exhibit a range of interesting properties, including high porosity, catalytic activity, and unique photophysical characteristics, making them suitable for applications in gas storage, separation, catalysis, and sensing. nih.govscholaris.ca

Beyond extended frameworks, the self-assembly of these porphyrin derivatives can also lead to the formation of discrete, cage-like structures, or molecular nanocontainers. For instance, the interaction between a tetracarboxylated calixarene (B151959) and a tetra(pyridyl)porphyrin can result in a self-assembled capsule held together by four hydrogen bonds. nih.gov This demonstrates the potential for creating molecular containers for the encapsulation of small guest molecules, with applications in drug delivery and controlled release.

| Supramolecular Structure | Building Blocks | Driving Forces | Potential Applications |

| Porphyrin Aggregates | Porphyrin derivatives | π-π stacking, Hydrogen bonding | Nanosensors, Optoelectronics |

| Self-Assembled Monolayers | Porphyrin derivatives on a substrate | Covalent anchoring, Intermolecular interactions | Molecular electronics, Surface catalysis |

| Metal-Organic Frameworks | Porphyrin-dicarboxylate linkers and metal ions | Metal-ligand coordination | Gas storage, Catalysis, Sensing |

| Molecular Nanocontainers | Porphyrin derivatives and complementary molecules | Hydrogen bonding, Host-guest interactions | Drug delivery, Controlled release |

Spectroscopic and Structural Characterization Methodologies for 5 4 Carboxymethylphenyl Dipyrromethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the 5-(4-carboxymethylphenyl)dipyrromethane structure.

In the ¹H NMR spectrum of 5-aryl dipyrromethanes, several characteristic signals are observed. The proton on the meso-bridge carbon (the CH group connecting the two pyrrole (B145914) rings) typically appears as a sharp singlet around δ 5.4-5.5 ppm. orgsyn.orggfmoorelab.com The N-H protons of the pyrrole rings are observed as a broad singlet at lower field, often around δ 7.9-8.1 ppm. gfmoorelab.comderpharmachemica.com The protons on the pyrrole rings themselves give rise to multiplets or distinct signals between δ 5.9 and 6.7 ppm. orgsyn.orggfmoorelab.com For this compound, the aromatic protons of the phenyl ring would appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons of the carboxymethyl group would present a singlet, while the carboxylic acid proton (-COOH) would appear as a broad singlet at a variable, downfield chemical shift.

In the ¹³C NMR spectrum, the meso-carbon provides a key signal around δ 44 ppm. orgsyn.orggfmoorelab.com The carbons of the pyrrole rings resonate in the range of δ 107-133 ppm. The phenyl ring carbons and the carbonyl carbon of the carboxylic acid group would also show distinct signals at their expected chemical shifts.

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| meso-CH | ~5.5 (s, 1H) | ~44 |

| Pyrrole NH | ~8.0 (br s, 2H) | - |

| Pyrrole β-CH | ~5.9-6.2 (m, 4H) | ~107-109 |

| Pyrrole α-CH | ~6.7 (m, 2H) | ~117 |

| Aromatic CH | ~7.2-8.0 (d, 4H) | ~128-130 |

| Methylene CH₂ | ~3.7 (s, 2H) | ~41 |

| Carboxyl COOH | >10 (br s, 1H) | ~172 |

Note: Data are estimated based on values for closely related compounds such as 5-phenyldipyrromethane and 5-(4-methoxycarbonylphenyl)dipyrromethane. orgsyn.orggfmoorelab.comderpharmachemica.com s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Mass Spectrometry (e.g., MALDI-TOF-MS, EI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For dipyrromethane characterization, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are employed.

EI-MS of 5-aryl dipyrromethanes typically shows a prominent molecular ion peak (M⁺), which is often the base peak, confirming the molecular weight of the compound. gfmoorelab.com A common fragmentation pattern involves the cleavage of the bond between the meso-carbon and the phenyl ring, leading to a significant fragment ion corresponding to the dipyrromethane cation. gfmoorelab.com

ESI and MALDI-TOF are softer ionization methods that are particularly useful for analyzing more complex or fragile derivatives, often showing the protonated molecule [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. rsc.orgderpharmachemica.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. orgsyn.org

| Compound | Formula | Ionization Mode | Calculated m/z | Observed m/z |

| This compound | C₁₈H₁₆N₂O₂ | ESI+ | 293.1285 ([M+H]⁺) | N/A |

| 5-(4-Methoxycarbonylphenyl)dipyrromethane | C₁₉H₁₈N₂O₂ | ESI+ | 307.1441 ([M+H]⁺) | N/A |

| 5-Phenyldipyrromethane | C₁₅H₁₄N₂ | EI+ | 222.1157 (M⁺) | 222 (M⁺) gfmoorelab.com |

| 5-(4-Methylphenyl)dipyrromethane | C₁₆H₁₆N₂ | EI+ | 236.1313 (M⁺) | 236 (M⁺) gfmoorelab.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole rings. orgsyn.orgnih.gov The presence of the carboxylic acid group would be confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. orgsyn.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) * | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Pyrrole) | ~3400 | Medium-Sharp |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C stretch (Aromatic/Pyrrole) | 1450-1600 | Medium-Weak |

Note: Wavenumbers are based on typical values and data from analogous compounds. orgsyn.orgderpharmachemica.comnih.gov

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of molecules, providing information on their oxidation and reduction potentials. These properties are particularly relevant for dipyrromethanes as they are precursors to electroactive porphyrins and conductive polymers.

Studies on 5-phenyl-dipyrromethane have shown that it can be electrochemically polymerized to form a conductive film on an electrode surface. researchgate.netresearchgate.net The cyclic voltammogram typically shows an irreversible oxidation wave corresponding to the formation of radical cations, which then couple to form the polymer. The functional group on the phenyl ring can influence the oxidation potential and the properties of the resulting polymer. For this compound, the electron-withdrawing nature of the carboxymethyl group might increase the oxidation potential compared to unsubstituted 5-phenyldipyrromethane. The redox behavior of porphyrins and other macrocycles synthesized from these dipyrromethanes is also extensively studied using CV to understand their potential applications in areas like catalysis and electron transfer. nih.gov

Theoretical and Computational Studies on 5 4 Carboxymethylphenyl Dipyrromethane and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of dipyrromethane derivatives. nih.gov These methods provide a detailed picture of the three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons within the molecule (electronic structure).

From an electronic perspective, quantum chemical calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. researchgate.net For dipyrromethane derivatives, which are precursors to chromophores like porphyrins and BODIPY dyes, understanding the HOMO-LUMO gap is essential for predicting their color and photophysical behavior. acs.orgrsc.org Time-Dependent DFT (TD-DFT) is a widely used method to simulate electronic absorption spectra, providing theoretical support for experimental observations. nih.govrsc.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate the electronic structure, offering insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov This can reveal, for instance, the nature of the chemical bonds between the constituent atoms and how substituents like the carboxymethylphenyl group influence the electron density across the dipyrromethane scaffold. nih.gov

Below is a table summarizing typical parameters obtained from quantum chemical calculations for a generic meso-aryl dipyrromethane derivative.

| Computational Method | Calculated Parameter | Typical Insights Gained |

|---|---|---|

| DFT (e.g., PBE0, B3LYP) | Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |

| DFT | HOMO/LUMO Energies | Indicates chemical reactivity and predicts electronic transition energies. |

| TD-DFT | Electronic Absorption Spectrum (λmax) | Predicts the color and photophysical properties of the molecule and its derivatives (e.g., BODIPY dyes). rsc.org |

| NBO Analysis | Atomic Charges, Orbital Interactions | Details the electron distribution and intramolecular donor-acceptor interactions. nih.gov |

| DFT | Vibrational Frequencies (IR Spectrum) | Aids in the interpretation of experimental infrared spectra for structural confirmation. nih.gov |

Modeling of Reaction Mechanisms and Intermediates (e.g., Scrambling pathways)

Dipyrromethanes are crucial building blocks in the synthesis of porphyrins and related macrocycles. A common synthetic route involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde. rsc.org However, this reaction is often complicated by a phenomenon known as "scrambling," which leads to the formation of a mixture of porphyrin products instead of a single desired trans-A₂B₂-porphyrin. researchgate.net

Computational modeling plays a vital role in understanding the complex reaction pathways that lead to scrambling. The mechanism is understood to involve the acid-catalyzed cleavage (acidolysis) of the dipyrromethane unit or oligomeric intermediates, followed by the recondensation of the resulting fragments. rsc.orgresearchgate.netrsc.org This process randomizes the arrangement of the building blocks, leading to a statistical mixture of products.

Theoretical studies can model the key steps in this process:

Protonation: The reaction is initiated by the protonation of one of the pyrrole (B145914) rings by the acid catalyst. Computational models can identify the most likely protonation sites and the structure of the resulting protonated intermediate.

Cleavage (Acidolysis): The protonated dipyrromethane or oligopyrrolic chain can undergo cleavage, breaking a carbon-carbon bond to release a pyrrolic carbocation and a smaller fragment (e.g., pyrrole or another dipyrromethane). The energy barriers for these cleavage reactions can be calculated to assess their likelihood.

Recondensation: The fragments generated during acidolysis can recombine with other dipyrromethanes or intermediates in the reaction mixture. Modeling these condensation steps helps to map out the entire reaction network.

The stability of the dipyrromethane towards acidolysis is a key factor determining the extent of scrambling. rsc.org Dipyrromethanes with bulky meso-substituents (e.g., mesityl) are more resistant to cleavage and therefore produce the desired trans-porphyrin with minimal scrambling. rsc.orgresearchgate.net In contrast, unhindered dipyrromethanes like 5-phenyldipyrromethane are highly prone to scrambling. rsc.orgresearchgate.net Computational studies can quantify these steric effects and their impact on the activation energy of the cleavage step.

The table below outlines the key intermediates and pathways in the scrambling process that can be investigated using computational modeling.

| Reaction Step | Key Intermediate | Computational Insight |

|---|---|---|

| Initiation | Protonated Dipyrromethane | Determination of the most stable protonated species. |

| Cleavage (Acidolysis) | Pyrrolic Carbocation + Pyrrole/Dipyrromethane Fragment | Calculation of activation energy for C-C bond breaking; assessment of substituent effects on stability. rsc.org |

| Condensation | Linear Oligopyrroles (e.g., Bilane) | Modeling of chain elongation and cyclization pathways to form the porphyrinogen (B1241876) macrocycle. |

| Scrambling | Mixture of Oligopyrrolic Fragments | Mapping the network of cleavage and recondensation reactions that lead to randomized product distribution. researchgate.netrsc.org |

Elucidation of Intermolecular Interactions and Self-Assembly Processes

The structure of 5-(4-carboxymethylphenyl)dipyrromethane, featuring hydrogen bond donors (N-H, -COOH), hydrogen bond acceptors (C=O), and aromatic rings, makes it an excellent candidate for forming ordered supramolecular structures through self-assembly. iipseries.org Computational methods are instrumental in exploring the non-covalent interactions that drive these processes and in predicting the resulting architectures.

The primary intermolecular forces at play include:

Hydrogen Bonding: The carboxylic acid group is a potent driver of self-assembly, capable of forming strong, directional hydrogen bonds. It can lead to the formation of dimers or extended one-dimensional chains. The N-H groups of the pyrrole rings can also participate in hydrogen bonding.

π-π Stacking: The aromatic phenyl and pyrrole rings can stack on top of each other, an interaction that is crucial for the organization of many porphyrin-based materials. nih.gov

Dipole-Dipole Interactions: The permanent dipole moment of the molecule, particularly arising from the polar carboxymethyl group, can influence the alignment of molecules in the solid state or in solution. rsc.org

Molecular Dynamics (MD) simulations and quantum chemical calculations are the primary tools for studying these phenomena. nih.govnih.gov MD simulations can model the behavior of a large ensemble of molecules over time, providing a dynamic view of the self-assembly process. These simulations can predict how molecules aggregate in solution and what types of structures (e.g., micelles, vesicles, fibers) they are likely to form. nih.govrsc.org

Quantum chemical calculations can be used to precisely quantify the strength of specific intermolecular interactions. For example, the binding energy of a hydrogen-bonded dimer of this compound can be calculated to assess its stability. Theoretical models can also be used to analyze the crystal packing of the molecule, explaining how intermolecular forces dictate the arrangement of molecules in the solid state. researchgate.net This is crucial for designing materials with specific properties, as the arrangement of molecules heavily influences the material's electronic and optical characteristics. rsc.org

Challenges and Future Research Directions

Enhancing Selectivity and Yields in Dipyrromethane and Porphyrin Synthesis

The synthesis of dipyrromethanes and their subsequent conversion to porphyrins are often hampered by low yields and the formation of unwanted side products. The foundational reaction, an acid-catalyzed condensation of an aldehyde with pyrrole (B145914), is notoriously difficult to control. derpharmachemica.comrsc.org A primary challenge is the acid-sensitivity of pyrrole, which can lead to the formation of oligomeric tars and polymers, reducing the yield of the desired dipyrromethane. derpharmachemica.comisca.me